2-phenyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide 2-phenyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10149789
InChI: InChI=1S/C24H24N6O/c1-16-17(2)29-30(18(16)3)23-14-13-22(27-28-23)25-20-9-11-21(12-10-20)26-24(31)15-19-7-5-4-6-8-19/h4-14H,15H2,1-3H3,(H,25,27)(H,26,31)
SMILES: CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4)C
Molecular Formula: C24H24N6O
Molecular Weight: 412.5 g/mol

2-phenyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide

CAS No.:

Cat. No.: VC10149789

Molecular Formula: C24H24N6O

Molecular Weight: 412.5 g/mol

* For research use only. Not for human or veterinary use.

2-phenyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide -

Specification

Molecular Formula C24H24N6O
Molecular Weight 412.5 g/mol
IUPAC Name 2-phenyl-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]acetamide
Standard InChI InChI=1S/C24H24N6O/c1-16-17(2)29-30(18(16)3)23-14-13-22(27-28-23)25-20-9-11-21(12-10-20)26-24(31)15-19-7-5-4-6-8-19/h4-14H,15H2,1-3H3,(H,25,27)(H,26,31)
Standard InChI Key ZGVIYBFHBVRTEA-UHFFFAOYSA-N
SMILES CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4)C
Canonical SMILES CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4)C

Introduction

2-phenyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound combines a phenyl ring with a pyridazine moiety linked to a pyrazole group, which are common motifs in pharmaceuticals for their ability to interact with biological targets.

Synthesis Methods

The synthesis of 2-phenyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide typically involves multiple steps, starting with the preparation of the pyridazine and pyrazole precursors. The pyrazole ring can be synthesized via condensation reactions involving hydrazine derivatives and appropriate diketones. The pyridazine ring is often prepared through cyclization reactions involving hydrazine and suitable diesters or aldehydes. The final compound is formed by coupling these rings with an aniline derivative and subsequent acylation.

Biological Activities

Research into the biological activities of 2-phenyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide is ongoing, but compounds with similar structures have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The presence of both pyridazine and pyrazole rings, which are known for their ability to interact with enzymes and receptors, suggests potential for targeted therapeutic effects.

Biological ActivityPotential Application
Anti-inflammatoryTreatment of inflammatory diseases
AntimicrobialInfection control
AnticancerOncology

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